Cas no 2649061-47-0 (4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene)

4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2649061-47-0
- EN300-1856009
- 4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene
- 4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene
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- Inchi: 1S/C11H12N2O4/c1-11(2,12-7-14)8-4-5-9(13(15)16)10(6-8)17-3/h4-6H,1-3H3
- InChI Key: KDRSICQHXQQPGJ-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C(C)(C)N=C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 236.07970687g/mol
- Monoisotopic Mass: 236.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 84.5Ų
4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856009-1.0g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1856009-0.5g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1856009-0.05g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1856009-10g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1856009-0.25g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1856009-10.0g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1856009-1g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1856009-2.5g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1856009-5.0g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1856009-0.1g |
4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene |
2649061-47-0 | 0.1g |
$867.0 | 2023-09-18 |
4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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2. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on 4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene
4-(2-Isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene: A Comprehensive Overview
The compound 4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene, identified by the CAS number 2649061-47-0, is a highly specialized aromatic compound with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile functional groups and potential applications. The structure of this molecule consists of a benzene ring substituted with three distinct groups: an isocyanate group, a methoxy group, and a nitro group. These substituents not only influence the physical and chemical properties of the compound but also provide opportunities for further functionalization and reactivity.
The isocyanate group (-NCO) present in this compound is a highly reactive functional group, making it a valuable precursor in the synthesis of polyurethanes and other nitrogen-containing polymers. Recent studies have highlighted the potential of isocyanate-containing compounds in the development of advanced materials with tailored mechanical and thermal properties. For instance, researchers have explored the use of such compounds in creating lightweight composites for aerospace applications, where both strength and flexibility are critical.
The methoxy group (-OCH3) attached to the benzene ring contributes to the compound's solubility in organic solvents, facilitating its use in various synthetic reactions. Additionally, the nitro group (-NO2) imparts strong electron-withdrawing effects, which can enhance the reactivity of the benzene ring towards electrophilic substitution reactions. This makes 4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene an ideal candidate for exploring novel synthetic pathways in heterocyclic chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like this one with unprecedented accuracy. For example, density functional theory (DFT) calculations have been employed to study the electronic distribution and reaction mechanisms involving this compound. These studies have provided valuable insights into its potential applications in drug design, where understanding molecular interactions is crucial.
In terms of synthesis, 4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 4-chloro-2-methoxyaniline with an appropriate isocyanate precursor under catalytic conditions. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.
The application of this compound extends beyond traditional chemical synthesis. Its unique combination of functional groups makes it a promising candidate for use in sensor technology, where selective recognition of specific analytes is essential. For instance, researchers have investigated its potential as a building block for designing molecularly imprinted polymers (MIPs) capable of recognizing nitro-containing explosives or environmental pollutants.
In conclusion, 4-(2-isocyanatopropan-2-yl)-2-methoxy-1-nitrobenzene stands out as a versatile compound with diverse applications across multiple disciplines. Its reactivity, solubility, and functional group compatibility make it a valuable tool for advancing both fundamental and applied research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and related fields.
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